Cas no 956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate)

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate structure
956034-03-0 structure
اسم المنتج:methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
كاس عدد:956034-03-0
وسط:C11H15NO5
ميغاواط:241.240503549576
MDL:MFCD12407824
CID:827240
PubChem ID:52987670

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
    • methyl 3-(tert-butoxycarbonyl)furan-2-carboxylate
    • methyl 3-(tert-butoxycarbonylamino)furan-2-carboxylate
    • methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate
    • Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate
    • OFSPCMNPGVKHEL-UHFFFAOYSA-N
    • W9754
    • ST24030999
    • methyl 3-(tert-butoxycarbonylamino)furan-2-carboxy
    • Tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate
    • methyl 3-{[(tert-butoxy)
    • Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-furancarboxylate (ACI)
    • tert-Butyl [2-(methoxycarbonyl)furan-3-yl]carbamate
    • methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
    • AS-33280
    • DTXSID70680939
    • SCHEMBL189873
    • AKOS015920459
    • SB60901
    • Methyl3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
    • 3-tert-butoxycarbonylamino-furan-2-carboxylic acid methyl ester
    • DA-32809
    • CS-0154425
    • BCP33197
    • OSM-S-426
    • 956034-03-0
    • MDL: MFCD12407824
    • نواة داخلي: 1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
    • مفتاح Inchi: OFSPCMNPGVKHEL-UHFFFAOYSA-N
    • ابتسامات: O=C(NC1=C(C(OC)=O)OC=C1)OC(C)(C)C

حساب السمة

  • نوعية دقيقة: 241.09500
  • النظائر كتلة واحدة: 241.09502258g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 5
  • عدد الذرات الثقيلة: 17
  • تدوير ملزمة العد: 5
  • تعقيدات: 297
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 77.8
  • إكسلوغ 3: 2.3

الخصائص التجريبية

  • بسا: 81.26000
  • لوغب: 2.42680

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate أمن المعلومات

  • إشارة عشوائية:Warning
  • وصف الخطر: H302
  • تحذير: P280-P305+P351+P338
  • ظروف التخزين:Sealed in dry,2-8°C(BD225385)

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate بيانات الجمارك

  • رمز النظام المنسق:2932190090
  • بيانات الجمارك:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Ambeed
A109079-250mg
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
250mg
$34.0 2023-09-01
Ambeed
A109079-5g
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
5g
$310.0 2024-04-15
Chemenu
CM130086-1g
methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
1g
$108 2024-07-18
Chemenu
CM130086-5g
methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
5g
$372 2024-07-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD225385-100mg
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
100mg
¥122.0 2023-08-31
Alichem
A159002975-25g
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
25g
$2626.47 2023-08-31
Chemenu
CM130086-5g
methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
5g
$748 2021-08-05
Alichem
A159002975-5g
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
5g
$1122.70 2023-08-31
Ambeed
A109079-10g
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
10g
$691.00 2022-03-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M46690-1g
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
1g
¥563.0 2024-07-19

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C; -30 °C → rt; 1 h, rt; rt → -30 °C
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 -30 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: Water
المراجع
Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions
, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  rt → -30 °C; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.2 45 min, -30 °C → 0 °C
المراجع
Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase
, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  45 min, -30 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer
Wu, Zhengyang; Bai, Ying; Jin, Jiaming; Jiang, Teng; Shen, Hui; et al, European Journal of Medicinal Chemistry, 2021, 217,

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform
Heffron, Timothy P.; Wei, Bin Qing; Olivero, Alan; Staben, Steven T.; Tsui, Vickie; et al, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  rt → -30 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.3 45 min, -30 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
المراجع
Preparation of heterocyclic compounds as janus kinase inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight
المراجع
Scaffold diversity inspired by the natural product evodiamine: discovery of highly potent and multitargeting antitumor agents
Wang, Shengzheng; Fang, Kun; Dong, Guoqiang; Chen, Shuqiang; Liu, Na; et al, Journal of Medicinal Chemistry, 2015, 58(16), 6678-6696

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 10 min, -78 °C; 2 h, -78 °C → -40 °C
1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C
المراجع
Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C → 40 °C
1.2 45 min, 40 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors
Srimongkolpithak, Nitipol; Sundriyal, Sandeep; Li, Fengling; Vedadi, Masoud; Fuchter, Matthew J., MedChemComm, 2014, 5(12), 1821-1828

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  20 min, -40 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C
1.3 -40 °C → rt; 1 h, rt
المراجع
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Raw materials

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preparation Products

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:956034-03-0)methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
A858988
نقاء:99%
كمية:5g
الأسعار ($):279.0